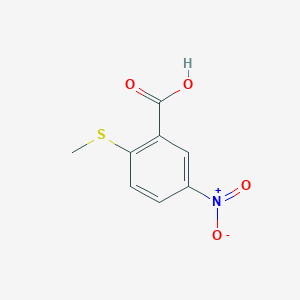

2-Methylthio-5-nitrobenzoic acid

Übersicht

Beschreibung

2-Methyl-5-nitrobenzoic acid (CAS 1975-52-6) is a substituted benzoic acid derivative featuring a methyl group at position 2 and a nitro group at position 5 on the aromatic ring . The nitro group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid moiety (pKa ~1.5–2.5, estimated based on nitrobenzoic acid analogs) compared to unsubstituted benzoic acid (pKa ~4.2). This compound is primarily used in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and coordination complexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylthio-5-nitrobenzoic acid can be synthesized through a multi-step process. One common method involves the reaction of 5-chloro-2-nitrobenzoic acid with sodium sulfide nonahydrate and sodium hydroxide in water at 60°C for 2.5 hours. This is followed by the addition of dimethyl sulfate at 100°C for 1 hour . Another method involves the reaction of 5-fluoro-3-methyl-2-nitrobenzoic acid with aqueous sodium thiomethoxide at 0°C, followed by stirring at 150°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylthio-5-nitrobenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include iron (Fe) and hydrochloric acid (HCl), or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

2-Methylthio-5-nitrobenzoic acid is utilized in analytical chemistry for the following purposes:

- Chromatography : It serves as a derivatizing agent in the analysis of amino acids and other compounds. The introduction of the nitro and methylthio groups enhances detection sensitivity during chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .

- Spectroscopic Analysis : The compound's distinct spectral features allow it to be used in UV-Vis spectroscopy for quantitative analysis of various analytes, particularly in complex mixtures .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in several areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Its structure allows for modifications that can enhance efficacy against resistant strains .

- Drug Development : The compound's ability to act as a scaffold for synthesizing novel pharmaceuticals makes it valuable in drug discovery programs. Studies have focused on its potential as an anti-inflammatory and analgesic agent .

Environmental Chemistry

The environmental applications of this compound include:

- Pollution Monitoring : Its chemical structure enables it to be used as a marker for certain pollutants in environmental samples. It can help trace organic contaminants in soil and water systems .

- Biodegradability Studies : Investigations into the biodegradation pathways of this compound contribute to understanding its environmental impact and persistence, aiding in risk assessment for chemical exposure .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus. The results showed that modifications to the nitro group significantly enhanced antibacterial activity, leading to IC50 values lower than those of standard antibiotics.

Case Study 2: Chromatographic Applications

In a research article from Analytical Chemistry, researchers utilized this compound as a derivatizing agent for amino acids. The study demonstrated improved resolution and sensitivity in HPLC analysis, showcasing its utility in complex biological samples.

Wirkmechanismus

The mechanism of action of 2-Methylthio-5-nitrobenzoic acid depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methylthio group can also participate in various chemical reactions, contributing to the compound’s overall reactivity. Specific molecular targets and pathways involved in its biological activity are still under investigation.

Vergleich Mit ähnlichen Verbindungen

A detailed comparison of 2-methyl-5-nitrobenzoic acid with structurally related benzoic acid derivatives is presented below, focusing on physicochemical properties, reactivity, and applications.

Table 1: Key Properties of Substituted Benzoic Acids

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs):

The nitro group in 2-methyl-5-nitrobenzoic acid significantly increases acidity compared to methoxy-substituted analogs (e.g., 5-methoxy-2-nitrobenzoic acid, pKa ~3.5) . Chloro and iodo substituents (e.g., 4-chloro-2-methyl-5-nitrobenzoic acid) further enhance electrophilicity, making these compounds reactive toward nucleophilic aromatic substitution . - Steric Effects: The 2-methyl group in 2-methyl-5-nitrobenzoic acid hinders ortho-substitution reactions, directing further functionalization to the para position relative to the nitro group .

Biologische Aktivität

2-Methylthio-5-nitrobenzoic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C8H9NO4S. The presence of both nitro and methylthio groups contributes to its unique chemical behavior and biological activity. The compound is characterized by its carboxylic acid functional group, which can donate protons in acidic environments, influencing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that at a concentration of 5 mg/mL, the compound showed inhibitory effects against several bacterial strains including Bacillus cereus and Staphylococcus aureus . The minimal inhibitory concentration (MIC) values indicated that the compound could effectively suppress bacterial growth, making it a potential candidate for developing new antimicrobial agents .

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Bacillus cereus | 15 | 5 |

| Staphylococcus aureus | 12 | 10 |

| Pseudomonas aeruginosa | Not effective | - |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Studies suggest that the compound can inhibit pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, although further studies are needed to elucidate these mechanisms fully.

Anticancer Activity

The anticancer properties of this compound have garnered attention due to its ability to induce apoptosis in cancer cells. In vitro assays conducted on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), revealed that the compound significantly inhibited cell proliferation. The IC50 values for A549 cells were reported at approximately 8.82 µM, indicating potent activity against these cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (lung cancer) | 8.82 | Induces apoptosis |

| Caco-2 (colon adenocarcinoma) | 0.53 | Inhibits proliferation |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by inhibiting key enzymes involved in cell proliferation and survival pathways, such as proteasomes, leading to increased apoptosis in cancer cells. Additionally, its ability to modulate inflammatory responses may be linked to its structural features that affect cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a promising profile for this compound as a potential alternative therapeutic agent.

- Cancer Cell Line Studies : In a comparative analysis with other benzoic acid derivatives, this compound showed superior efficacy in reducing cell viability in both A549 and Caco-2 cell lines, highlighting its potential as an anticancer drug candidate.

Q & A

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2-Methylthio-5-nitrobenzoic acid?

Answer:

Characterization typically involves a combination of NMR spectroscopy (to confirm substitution patterns and functional groups), mass spectrometry (to verify molecular weight), and X-ray crystallography (for structural elucidation). For crystallographic analysis, the SHELX suite (e.g., SHELXL for refinement) is widely used to resolve atomic positions and detect potential disorder or twinning . For example, high-resolution data collection (e.g., synchrotron sources) paired with SHELXL's robust refinement algorithms can mitigate challenges like thermal motion or partial occupancy .

Q. Basic: What are the optimal synthetic routes for this compound to ensure high yield and purity?

Answer:

A common approach involves nucleophilic substitution on a pre-functionalized benzoic acid derivative. For instance:

Start with 5-nitro-2-chlorobenzoic acid.

React with sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the methylthio group.

Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Key considerations:

- Monitor reaction progress with TLC to avoid over-substitution.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group.

Similar protocols for analogous compounds (e.g., 2-nitro-5-thiobenzoate synthesis) highlight the importance of stoichiometric control and solvent selection .

Q. Advanced: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or disorder?

Answer:

- Twinning: Use SHELXL's TWIN command to model twinning matrices. High-resolution data (d-spacing < 1.0 Å) improves the detection of twin domains .

- Disorder: Apply PART and SUMP restraints in SHELXL to refine split positions. For example, if the methylthio group exhibits rotational disorder, assign partial occupancies and refine with isotropic displacement parameters .

- Validate models with R1 and wR2 residuals; a difference Fourier map can highlight unresolved electron density .

Q. Advanced: What strategies mitigate side reactions during methylthio group introduction in this compound synthesis?

Answer:

- Solvent Choice: Use DMF or DMSO to stabilize intermediates and reduce nucleophilic byproducts.

- Temperature Control: Maintain temperatures below 80°C to prevent nitro group reduction or decarboxylation.

- Protecting Groups: Temporarily protect the carboxylic acid (e.g., as a methyl ester) to avoid unwanted esterification .

- Post-Reaction Quenching: Acidify the mixture (pH ~2–3) to precipitate the product and separate it from unreacted starting materials.

Q. Advanced: How can this compound be utilized in developing colorimetric assays for reactive oxygen species (ROS)?

Answer:

The methylthio group can act as a redox-sensitive moiety , reacting with ROS (e.g., hypochlorous acid) to form sulfoxides or sulfones, detectable via UV-Vis spectroscopy. For example:

Immobilize the compound on a sensor surface.

Expose to ROS; monitor absorbance shifts (e.g., 300 → 350 nm for sulfoxide formation).

Quantify using calibration curves.

This approach mirrors methods for 2-nitro-5-thiobenzoate, which detects hypochlorous acid via thiol oxidation .

Q. Basic: What are the common impurities in this compound synthesis, and how are they identified?

Answer:

- Impurities:

- Unreacted 5-nitro-2-chlorobenzoic acid (detected via HPLC retention time).

- Oxidation products (e.g., sulfoxide; identified by LC-MS or IR peaks at 1030 cm⁻¹ for S=O).

- Mitigation:

- Use reducing agents (e.g., ascorbic acid) during synthesis to prevent oxidation.

- Purify via pH-selective extraction (e.g., dissolve in NaOH, wash with ethyl acetate to remove non-acidic impurities).

Q. Advanced: Can this compound serve as a protein-labeling reagent? What conjugation strategies are viable?

Answer:

Yes, the carboxylic acid group enables conjugation to amines (e.g., lysine residues) via carbodiimide crosslinkers (EDC/NHS chemistry):

Activate the carboxylic acid with EDC/NHS in pH 6.5 buffer.

React with target protein (pH 7.4, 4°C, 2 hours).

Remove excess reagent via dialysis or size-exclusion chromatography.

The methylthio group can later be modified (e.g., oxidized for fluorescence tagging). This method aligns with protocols for structurally similar reagents .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOCVNINXORWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297138 | |

| Record name | 2-(Methylthio)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70290-38-9 | |

| Record name | 2-(Methylthio)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70290-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.